3-Methyl-isothiazole-4-sulfonic acid

Agrochemicals Herbicide Sulfonylurea

Prioritize this isothiazole scaffold for your next agrochemical or antiviral discovery program. Unlike generic thiazole or isoxazole sulfonic acids, the unique 1,2-sulfur/nitrogen arrangement on this ring confers a distinct electronic profile—inert at the 3-position, yet electrophilically active at the 4-position. This enables reliable sulfonamide coupling and diversification at the 5-position. Generic alternatives risk synthetic failure or altered bioactivity; this compound is documented to yield herbicidal sulfonamides active at low application rates (0.005–10 kg/ha). Secure high-purity (≥95%) material to accelerate your structure-activity relationship studies.

Molecular Formula C4H5NO3S2
Molecular Weight 179.2 g/mol
Cat. No. B1371431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-isothiazole-4-sulfonic acid
Molecular FormulaC4H5NO3S2
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESCC1=NSC=C1S(=O)(=O)O
InChIInChI=1S/C4H5NO3S2/c1-3-4(2-9-5-3)10(6,7)8/h2H,1H3,(H,6,7,8)
InChIKeyAQDSGGYHULLRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-isothiazole-4-sulfonic Acid (CAS 933-85-7): Sourcing Specifications and Chemical Profile for R&D Procurement


3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7) is a heterocyclic building block characterized by its isothiazole core and a sulfonic acid substituent, with a molecular formula of C₄H₅NO₃S₂ and a molecular weight of 179.2 g/mol . Typically supplied as a solid with a purity specification of 95% to 98%, it serves as a versatile intermediate in agrochemical and pharmaceutical synthesis . Its utility stems from the unique reactivity imparted by the adjacent sulfur and nitrogen atoms in the 1,2-relationship on the isothiazole ring, which distinguishes it from structurally similar thiazole or isoxazole derivatives [1].

Why 3-Methyl-isothiazole-4-sulfonic Acid is Not Interchangeable with Other Heterocyclic Sulfonic Acids


Generic substitution with other heterocyclic sulfonic acids (e.g., isoxazole or thiazole derivatives) is not scientifically sound due to fundamentally different chemical properties. The isothiazole ring exhibits a characteristic inertness at the 3-position and susceptibility to electrophilic attack at the 4-position, a reactivity profile not mirrored by its oxygen-containing isoxazole analog, which is notably ring-labile [1]. This unique electronic distribution, dictated by the adjacent nitrogen and sulfur heteroatoms, governs its behavior in sulfonamide coupling and electrophilic substitution reactions [2]. Consequently, replacing this specific sulfonic acid with a generic alternative can lead to synthetic failure or produce a final derivative with altered bioactivity, as demonstrated in the high herbicidal activity of its sulfonamide derivatives .

Quantifiable Evidence Guide for 3-Methyl-isothiazole-4-sulfonic Acid: Head-to-Head and Class-Level Differentiators


Herbicidal Potency: Sulfonylurea Derivative Demonstrates Low-Dose, High-Activity Profile vs. Market Standards

Derivatives synthesized from 3-Methyl-isothiazole-4-sulfonic acid, specifically the sulfonylurea N-[(4-Methoxy-6-methylpyrimidin-2-yl)aminocarbonyl]-3-methylisothiazole-4-sulfonamide, exhibit exceptionally high herbicidal activity at very low application rates . This differentiates it from many other sulfonylurea building blocks that yield compounds with less potent or narrower weed control spectra. The patent data explicitly quantifies the high activity at a dose of 0.005-10 kg/ha when applied via soil or foliar treatment, a range that is competitive with or superior to several commercial sulfonylurea herbicides at the time of the invention .

Agrochemicals Herbicide Sulfonylurea Weed Control

Enhanced Scaffold Stability: Isothiazole vs. Isoxazole Ring Lability Enables Harsher Reaction Conditions

The isothiazole ring system, including 3-Methyl-isothiazole-4-sulfonic acid, is fundamentally more chemically robust than its oxygen-containing analog, the isoxazole ring [1]. Unlike isoxazoles, which are characterized by ring lability and susceptibility to cleavage, isothiazoles retain their aromatic integrity under a wider range of pH, thermal, and nucleophilic/electrophilic conditions [1]. This is a class-level inference, as no direct quantitative stability assay was located for this specific sulfonic acid. However, the underlying property is a well-established principle of isothiazole chemistry that directly impacts synthetic utility.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Regioselective Reactivity for Functionalization: Distinct Electrophilic and Nucleophilic Sites on the Core

The reactivity profile of the isothiazole ring is sharply defined: the 3-position is relatively inert, the 4-position is susceptible to electrophilic attack, and the 5-position is susceptible to nucleophilic attack [1]. For 3-Methyl-isothiazole-4-sulfonic acid, the presence of the sulfonic acid group at the 4-position effectively blocks electrophilic substitution there, while the 3-methyl group deactivates the 3-position. This leaves the 5-position as the primary site for nucleophilic displacement or functionalization. This predictable, site-selective reactivity differentiates it from other heterocyclic sulfonic acids (e.g., pyridine- or thiophene-sulfonic acids) where regiochemistry can be more complex or ambiguous.

Organic Synthesis Chemical Building Blocks Drug Discovery

Commercial Availability and Purity Profile for Research-Scale Synthesis

3-Methyl-isothiazole-4-sulfonic acid is commercially available from multiple reputable vendors with defined purity specifications, typically 95% to 98% . This established supply chain and known purity profile contrast with more esoteric or custom-synthesized isothiazole analogs that may require significant lead time and in-house quality control. While this is not a performance differentiator in a biological assay, it is a critical procurement consideration for project timelines and resource allocation.

Chemical Procurement Building Blocks Research Chemicals

Procurement-Driven Application Scenarios for 3-Methyl-isothiazole-4-sulfonic Acid


Discovery and Development of Low-Dose Sulfonylurea Herbicides

An agrochemical research team seeking to develop a new, potent sulfonylurea herbicide would prioritize 3-Methyl-isothiazole-4-sulfonic acid as a key intermediate. Its demonstrated ability to yield a sulfonamide with high activity at low application rates (0.005-10 kg/ha) positions it as a valuable scaffold for generating novel herbicide candidates with a favorable environmental profile and reduced application costs .

Synthesis of Stable, Diversifiable Isothiazole-Based Libraries for Drug Discovery

A medicinal chemistry group building a focused library for screening against a biological target would choose this compound for its dual functional handles. The sulfonic acid group provides a site for coupling reactions (e.g., to form sulfonamides), while the inherent stability and predictable reactivity of the isothiazole core allow for further diversification, particularly at the 5-position [1]. This enables the efficient exploration of chemical space around a robust and privileged heterocyclic scaffold [2].

Development of Antimicrobial or Antiviral Agents with a Differentiated Scaffold

Researchers investigating novel antiviral agents, especially those targeting picornaviruses like human rhinovirus (HRV), may find this building block useful. While the sulfonic acid itself is an intermediate, its isothiazole core is a component of many bioactive molecules [3]. The incorporation of hydrophobic azoles, a category that includes 3-methylisothiazole, has been associated with increased antiviral activity, making this a strategic starting point for lead optimization [4].

Technical Documentation Hub

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